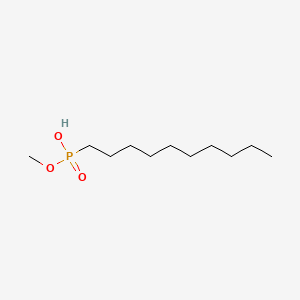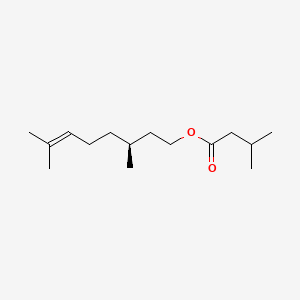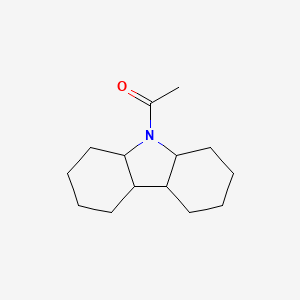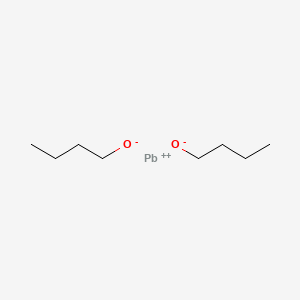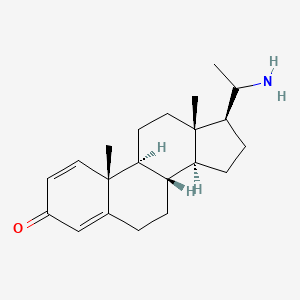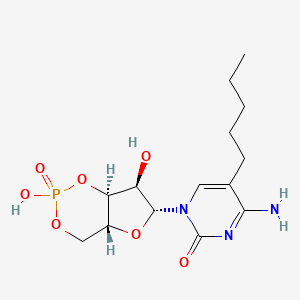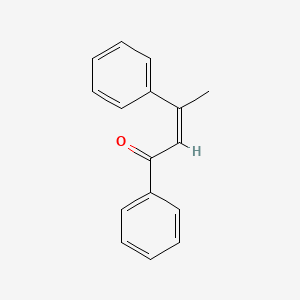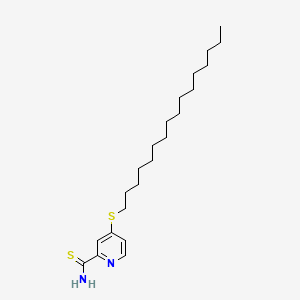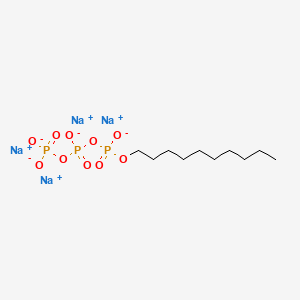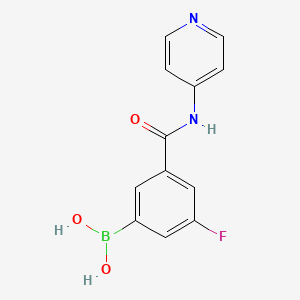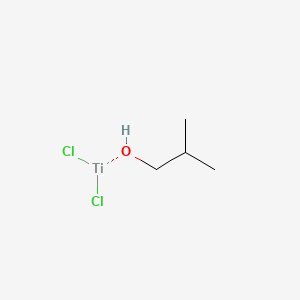
Dichloro(2-methylpropan-1-olato)titanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro(2-methylpropan-1-olato)titanium: is a chemical compound with the molecular formula C4H9Cl2OTi and a molecular weight of 191.88 g/mol . It is a titanium-based compound that features two chlorine atoms and a 2-methylpropan-1-olato ligand. This compound is of interest in various fields of chemistry due to its unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dichloro(2-methylpropan-1-olato)titanium typically involves the reaction of titanium tetrachloride (TiCl4) with 2-methylpropan-1-ol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
TiCl4+C4H9OH→C4H9Cl2OTi+2HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Dichloro(2-methylpropan-1-olato)titanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state titanium compounds.
Reduction: It can be reduced to form lower oxidation state titanium compounds.
Substitution: The chlorine atoms can be substituted with other ligands, such as alkoxides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Ligands such as alcohols, amines, or phosphines can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium dioxide (TiO2), while substitution reactions may produce various titanium alkoxides or amides.
Applications De Recherche Scientifique
Chemistry: Dichloro(2-methylpropan-1-olato)titanium is used as a precursor in the synthesis of other titanium compounds. It is also employed in catalytic processes, such as polymerization reactions and organic transformations.
Biology and Medicine: Research into the biological and medicinal applications of this compound is ongoing
Industry: In industry, this compound is used in the production of advanced materials, such as coatings and composites. Its reactivity makes it valuable in the synthesis of high-performance materials with specific properties.
Mécanisme D'action
The mechanism by which Dichloro(2-methylpropan-1-olato)titanium exerts its effects involves the interaction of the titanium center with various molecular targets. The titanium atom can coordinate with different ligands, facilitating various chemical transformations. The pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
Titanium tetrachloride (TiCl4): A common titanium compound used in various chemical processes.
Titanium isopropoxide (Ti(OiPr)4): Another titanium alkoxide with similar reactivity.
Dichloro(2-methylpropan-2-olato)titanium: A closely related compound with a different ligand structure.
Uniqueness: Dichloro(2-methylpropan-1-olato)titanium is unique due to its specific ligand structure, which imparts distinct reactivity and properties. This makes it valuable in applications where other titanium compounds may not be suitable.
Propriétés
Numéro CAS |
97259-78-4 |
|---|---|
Formule moléculaire |
C4H10Cl2OTi |
Poids moléculaire |
192.89 g/mol |
Nom IUPAC |
dichlorotitanium;2-methylpropan-1-ol |
InChI |
InChI=1S/C4H10O.2ClH.Ti/c1-4(2)3-5;;;/h4-5H,3H2,1-2H3;2*1H;/q;;;+2/p-2 |
Clé InChI |
CYZGIKGXMHFZJY-UHFFFAOYSA-L |
SMILES canonique |
CC(C)CO.Cl[Ti]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



